

Physical properties of 1-Bromo-3-(trimethylsilyl)benzene

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Compound of Interest

Compound Name: (3-Bromophenyl)trimethylsilane

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An In-depth Technical Guide to 1-Bromo-3-(trimethylsilyl)benzene: Properties, Synthesis, and Applications

Introduction

1-Bromo-3-(trimethylsilyl)benzene, also known by its synonym **(3-Bromophenyl)trimethylsilane**, is a bifunctional organosilicon compound of significant interest to researchers and synthetic chemists.^{[1][2]} Its structure, featuring a bromine atom and a trimethylsilyl group on a benzene ring at the meta position, provides two distinct reactive sites. This unique arrangement makes it a versatile building block in organic synthesis, enabling the strategic construction of complex molecules. This guide provides a comprehensive overview of its physical properties, synthetic methodologies, and key applications, particularly within the realm of materials science and pharmaceutical development.

Physicochemical Properties

1-Bromo-3-(trimethylsilyl)benzene is a colorless to light yellow, clear liquid at room temperature.^{[1][2]} The presence of the lipophilic trimethylsilyl group and the dense bromine atom influences its physical characteristics. Proper storage in a cool, dark place under an inert atmosphere is recommended to maintain its stability.^[2]

A summary of its key physical and chemical properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₃ BrSi	[1][2]
Molecular Weight	229.19 g/mol	[1]
CAS Number	17878-47-6	[1]
Appearance	Colorless to light yellow clear liquid	[2]
Boiling Point	50 °C at 0.5 mmHg	[2][3]
Density	1.230 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.532	[1][2]
Storage Temperature	Room Temperature	[2]

Synthesis and Purification

The synthesis of 1-Bromo-3-(trimethylsilyl)benzene is typically achieved through electrophilic aromatic substitution or metal-halogen exchange followed by silylation. A common and illustrative laboratory-scale synthesis involves the bromination of (trimethylsilyl)benzene. The trimethylsilyl group is an ortho-, para-director; therefore, direct bromination is not ideal for achieving the meta-substituted product. A more strategic approach involves the silylation of a pre-functionalized benzene ring.

Experimental Protocol: Silylation of 1,3-Dibromobenzene

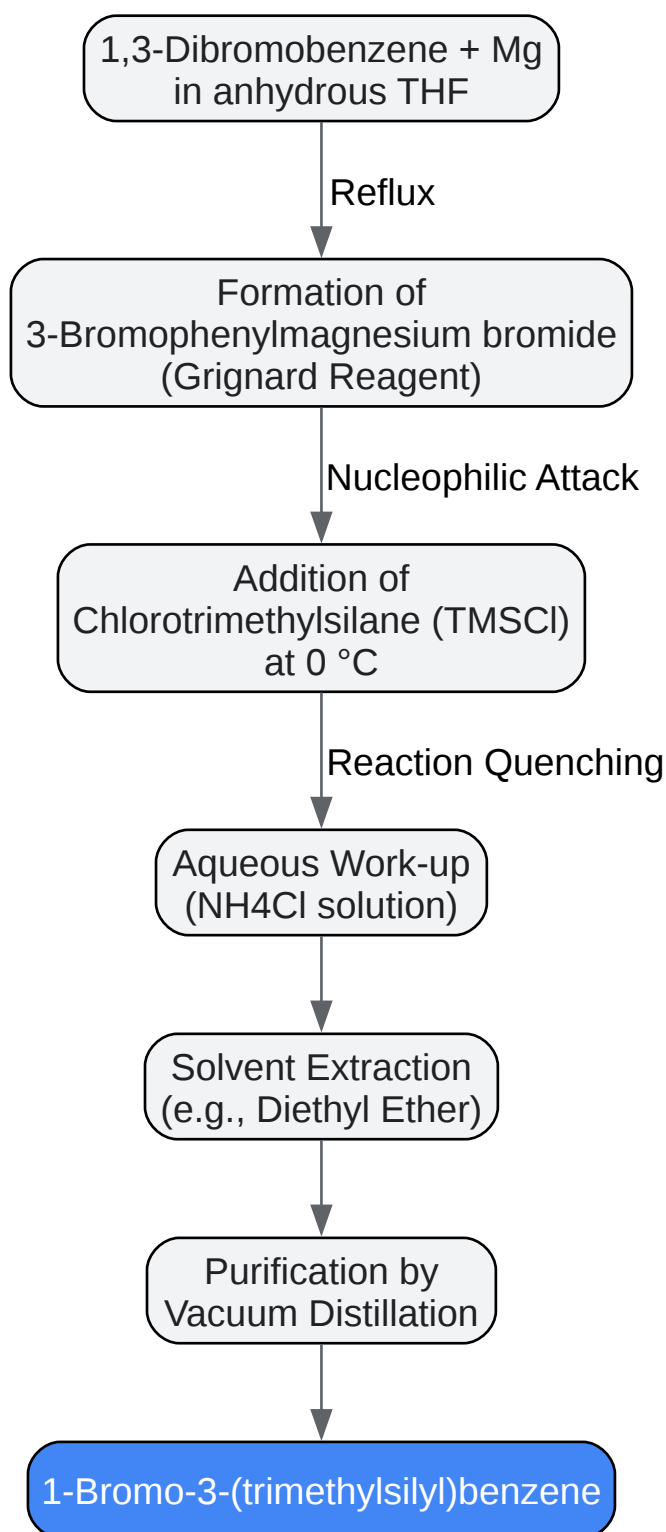
This protocol describes a Grignard-based approach, which offers high regioselectivity. The choice to form a Grignard reagent from one of the bromine atoms allows for a nucleophilic attack on a silicon electrophile, like chlorotrimethylsilane.

Step-by-Step Methodology:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

- **Grignard Formation:** A solution of 1,3-dibromobenzene in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle heating, and then maintained at a gentle reflux until the magnesium is consumed. This step is critical as it selectively forms the Grignard reagent at one of the C-Br bonds.
- **Silylation:** The reaction mixture is cooled to 0 °C in an ice bath. Chlorotrimethylsilane is then added dropwise via the dropping funnel, keeping the temperature below 10 °C. The causality here is the nucleophilic carbon of the Grignard reagent attacking the electrophilic silicon atom of chlorotrimethylsilane, displacing the chloride.
- **Quenching and Work-up:** After the addition is complete, the reaction is stirred at room temperature for several hours. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-Bromo-3-(trimethylsilyl)benzene as a clear liquid. The boiling point under vacuum is a key validation of the product's identity.^[2]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 1-Bromo-3-(trimethylsilyl)benzene.

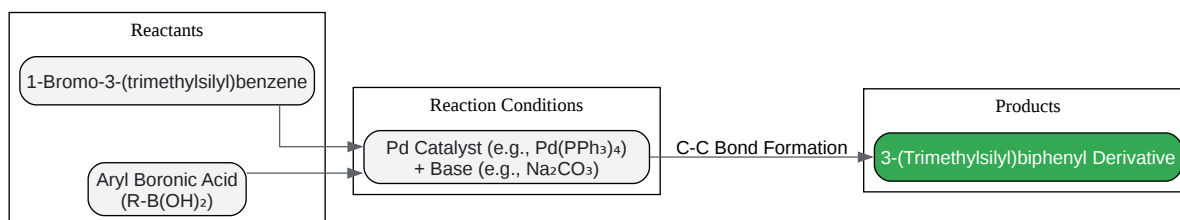
Reactivity and Applications in Drug Development

The synthetic utility of 1-Bromo-3-(trimethylsilyl)benzene stems from the differential reactivity of its two functional groups. This allows for sequential, site-selective modifications, making it a valuable intermediate in multi-step syntheses.

- **The Bromo Group:** The carbon-bromine bond is the primary site for cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug synthesis.^[4] The introduction of bromine into a potential drug molecule can also increase therapeutic activity and favorably influence its metabolism.^[5]
- **The Trimethylsilyl (TMS) Group:** The TMS group is sterically bulky and can influence the regioselectivity of further electrophilic aromatic substitutions. More importantly, it can be replaced by other functional groups. For instance, under the action of strong electrophiles (e.g., in protodesilylation or halodesilylation), the TMS group can be cleaved to introduce a different substituent. This versatility is crucial for creating molecular diversity in drug discovery programs. Organosilicon compounds serve as key intermediates in the synthesis of various pharmaceutical agents.^[6]^[7]

Representative Reaction: Suzuki Coupling

A prime example of its application is in the Suzuki-Miyaura coupling, where it is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new biaryl structure.



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Caption: Suzuki coupling reaction using 1-Bromo-3-(trimethylsilyl)benzene.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 1-Bromo-3-(trimethylsilyl)benzene. It is classified as causing long-lasting harmful effects to aquatic life (Aquatic Chronic 4).[1]

- Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.[8]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-3-(trimethylsilyl)benzene is a strategically important building block for organic synthesis. Its distinct physicochemical properties and the orthogonal reactivity of its bromo and trimethylsilyl functionalities provide chemists with a powerful tool for the assembly of complex molecular architectures. Its role as an intermediate in cross-coupling reactions and other transformations underscores its value in the synthesis of novel pharmaceutical compounds and advanced materials, making it a key reagent for professionals in research and drug development.

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